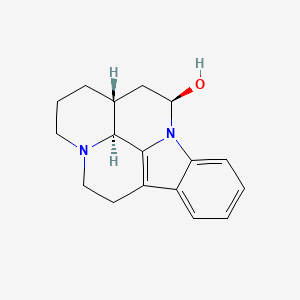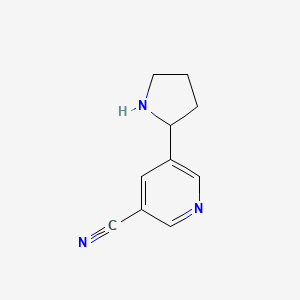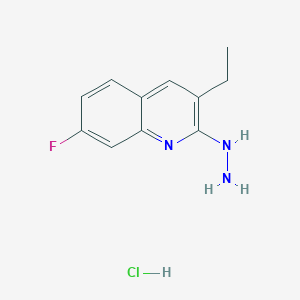![molecular formula C15H33Cl2NO5Si B13756949 1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) CAS No. 56709-05-8](/img/structure/B13756949.png)
1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) is a chemical compound with the molecular formula C15H33Cl2NO5Si and a molecular weight of 406.42 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) involves several organic synthesis steps. One common method includes the reaction of 3-chloropropan-2-ol with 3-(triethoxysilyl)propylamine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, acetone, and dichloromethane, as well as catalysts and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) has a wide range of scientific research applications, including:
Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.
Mécanisme D'action
The mechanism of action of 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) involves its ability to form covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces to form strong siloxane bonds . This property makes it useful in surface modification and adhesion applications.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) include:
3-(Triethoxysilyl)propylamine: Used in similar applications but lacks the chloropropan-2-ol moiety.
N,N-Bis(3-chloro-2-hydroxypropyl)aminopropyl triethoxysilane: Similar structure but with different functional groups.
Bis(3-(triethoxysilyl)propyl)tetrasulfide: Used in rubber and plastic industries for its reinforcing properties.
The uniqueness of 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) lies in its combination of triethoxysilyl and chloropropan-2-ol groups, which provide unique reactivity and bonding properties.
Propriétés
Numéro CAS |
56709-05-8 |
|---|---|
Formule moléculaire |
C15H33Cl2NO5Si |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
1-chloro-3-[(3-chloro-2-hydroxypropyl)-(3-triethoxysilylpropyl)amino]propan-2-ol |
InChI |
InChI=1S/C15H33Cl2NO5Si/c1-4-21-24(22-5-2,23-6-3)9-7-8-18(12-14(19)10-16)13-15(20)11-17/h14-15,19-20H,4-13H2,1-3H3 |
Clé InChI |
XKXVAWYYKGISES-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCN(CC(CCl)O)CC(CCl)O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


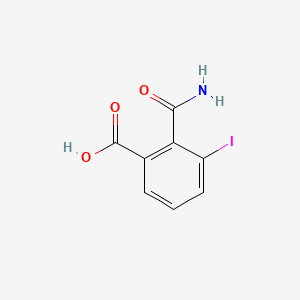
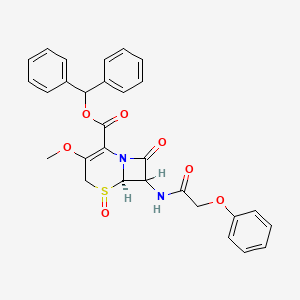
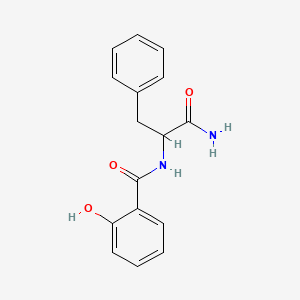


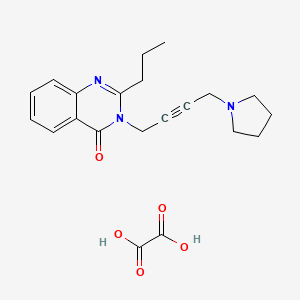
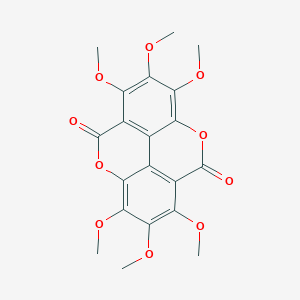

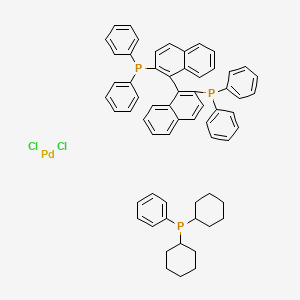
![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
